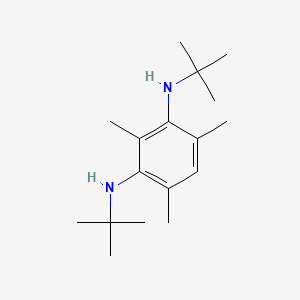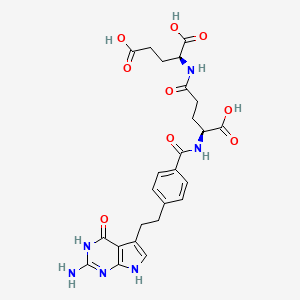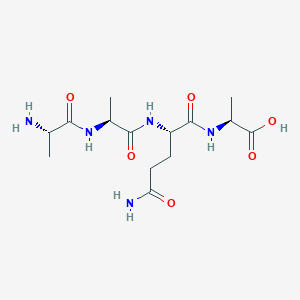
L-Alanyl-L-alanyl-L-glutaminyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-alanyl-L-glutaminyl-L-alanine is a tetrapeptide composed of four amino acids: alanine, alanine, glutamine, and alanine. This compound is of significant interest due to its potential applications in various fields, including medicine, biology, and chemistry. It is known for its stability and bioavailability, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of glutamine and the final alanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods using genetically engineered microorganisms. For example, Escherichia coli can be engineered to overexpress specific enzymes that facilitate the production of the tetrapeptide. This method is advantageous due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-alanyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through enzymatic or chemical methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Enzymes like proteases or chemical reagents like carbodiimides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of cross-linked peptides, while reduction can yield linear peptides.
Aplicaciones Científicas De Investigación
L-Alanyl-L-alanyl-L-glutaminyl-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Industry: Utilized in the production of biopharmaceuticals and as a supplement in cell culture media.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-alanyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets and pathways. It can modulate the activity of heat shock proteins (HSPs) and influence the antioxidant system, thereby reducing inflammation and protecting cells under stress conditions . The peptide’s stability and bioavailability enhance its effectiveness in these roles.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide composed of alanine and glutamine, known for its stability and use in medical and nutritional fields.
Glycyl-L-glutamine: Another dipeptide with similar applications but different stability and solubility properties.
Uniqueness
L-Alanyl-L-alanyl-L-glutaminyl-L-alanine is unique due to its tetrapeptide structure, which provides enhanced stability and bioavailability compared to dipeptides like L-Alanyl-L-glutamine. This makes it particularly valuable for applications requiring prolonged activity and resistance to degradation .
Propiedades
Número CAS |
669710-78-5 |
|---|---|
Fórmula molecular |
C14H25N5O6 |
Peso molecular |
359.38 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H25N5O6/c1-6(15)11(21)17-7(2)12(22)19-9(4-5-10(16)20)13(23)18-8(3)14(24)25/h6-9H,4-5,15H2,1-3H3,(H2,16,20)(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t6-,7-,8-,9-/m0/s1 |
Clave InChI |
UZECCMMWPSXWGM-JBDRJPRFSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline](/img/structure/B15161962.png)
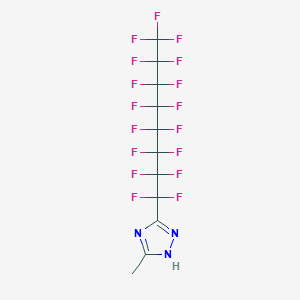
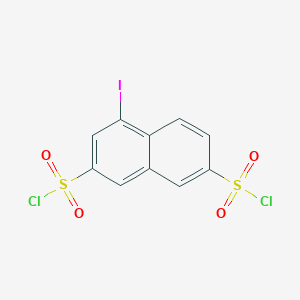
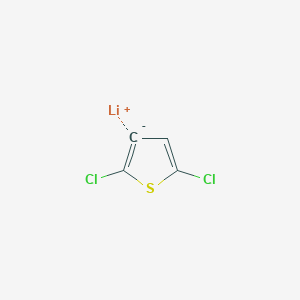
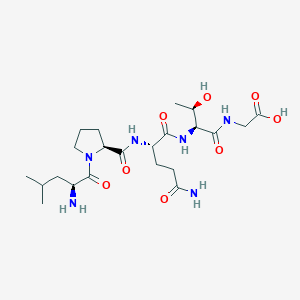
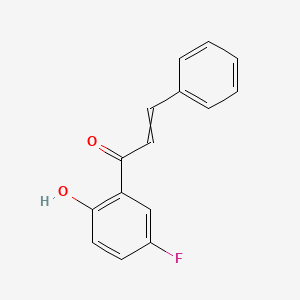
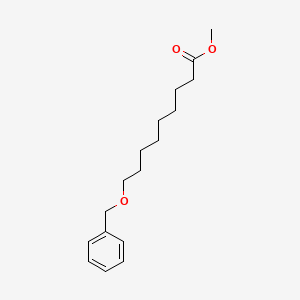
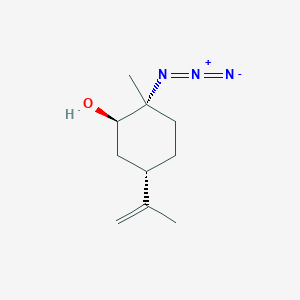
![Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-](/img/structure/B15162002.png)

